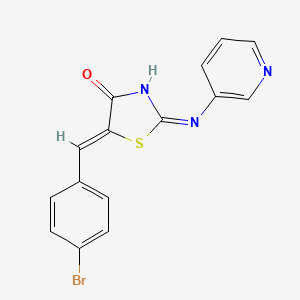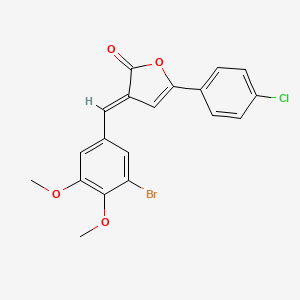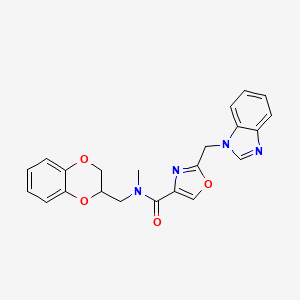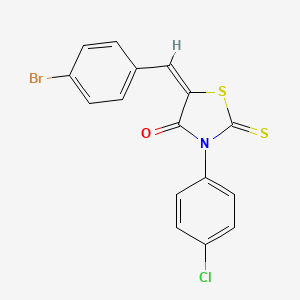
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as BBPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPT belongs to the class of thiazole derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In addition, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the replication of hepatitis C virus, suggesting its potential use as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to have low solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective derivatives of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzaldehyde and 2-amino-3-picoline in the presence of ammonium acetate and acetic acid. The resulting compound is then treated with thiosemicarbazide to obtain 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. The yield of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one obtained through this method is high, making it a cost-effective and convenient method for large-scale synthesis.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to possess anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMQPYRMPYTPX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)

![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)